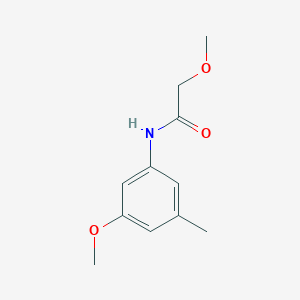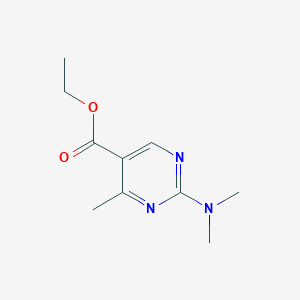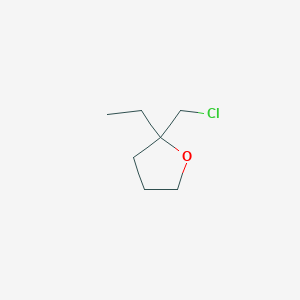![molecular formula C8H18N2O2 B13189765 (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a hydroxyl group on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Introduction of the Methoxyethyl Group: This step involves the reaction of the piperidine derivative with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The methoxyethyl group and the hydroxyl group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-[(2-Hydroxyethyl)amino]piperidin-4-ol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
(3S,4S)-3-[(2-Ethoxyethyl)amino]piperidin-4-ol: Similar structure but with an ethoxyethyl group.
Uniqueness
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C8H18N2O2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(3S,4S)-3-(2-methoxyethylamino)piperidin-4-ol |
InChI |
InChI=1S/C8H18N2O2/c1-12-5-4-10-7-6-9-3-2-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
AVECTTXZSDGQLY-YUMQZZPRSA-N |
SMILES isomérico |
COCCN[C@H]1CNCC[C@@H]1O |
SMILES canónico |
COCCNC1CNCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)


amine](/img/structure/B13189698.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)

![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)




methanol](/img/structure/B13189756.png)
